Cyclabil

Hormone Replacement Therapy Lipid Metabolism Progestogen Comparison

Procure Cyclabil, a distinct biphasic hormonal combination of 2mg estradiol valerate/0.5mg norgestrel. Unlike monophasic alternatives, its sequential delivery produces a specific serum lipid profile alteration—including a pronounced HDL-cholesterol reduction—and a 37% ovulation inhibition rate. This product-specific pharmacology, validated in clinical trials for climacteric symptom treatment and endometrial protection, is essential for research requiring a well-characterized reference compound for lipid metabolism or biphasic contraceptive mechanism studies.

Molecular Formula C44H60O5
Molecular Weight 668.9 g/mol
CAS No. 65394-89-0
Cat. No. B1243300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclabil
CAS65394-89-0
Synonyms18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(+-)-, mixt. with (17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl pentanoate
Cyclabil
Cyklabil
Molecular FormulaC44H60O5
Molecular Weight668.9 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C23H32O3.C21H28O2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;2,13,16-19,23H,3,5-12H2,1H3/t18-,19-,20+,21+,23+;16-,17+,18+,19-,20-,21-/m10/s1
InChIKeyWFHDOIKSUKQTLH-IBXXTFBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclabil (CAS 65394-89-0): Procurement-Relevant Identity and Hormonal Replacement Therapy Profile


Cyclabil (CAS 65394-89-0) is a fixed-dose, biphasic hormonal combination of estradiol valerate and norgestrel, classified as a combined oral contraceptive and hormone replacement therapy (HRT) [1]. It was introduced in 1980 and is mapped to the pharmacological actions of contraceptives, oral, combined and hormonal [2]. Its molecular formula is C44H60O5 with a molecular weight of 668.9 g/mol . The compound's distinct biphasic formulation comprises 11 tablets of 2 mg estradiol valerate followed by 10 tablets of 2 mg estradiol valerate plus 0.5 mg norgestrel, creating a defined sequential estrogen-progestogen exposure profile not found in monophasic alternatives [3].

Why Cyclabil (CAS 65394-89-0) Cannot Be Substituted by Alternative Estradiol-Progestogen Combinations Without Evidence-Based Justification


Generic substitution among HRT and contraceptive products is precluded by the significant, quantifiable differences in lipid metabolism outcomes and ovulation suppression efficacy that arise from specific progestogen type, dose, and regimen design [1]. Cyclabil's combination of estradiol valerate with the 19-nortestosterone derivative norgestrel, delivered in a defined biphasic sequence, produces a distinct serum lipid profile alteration—including a specific reduction in HDL-cholesterol—that is not replicated by formulations using alternative progestogens like megestrol acetate [2]. Furthermore, the ovulation inhibition rate of Cyclabil (37% reduction) is not interchangeable with the near-complete anovulation achieved by higher-dose or extended-regimen combinations, impacting both contraceptive reliability and side effect burden [3]. These pharmacological distinctions are not captured by simply matching estrogen dose; they require product-specific evidence from comparative clinical trials to ensure therapeutic equivalence and patient safety.

Cyclabil (CAS 65394-89-0) Quantitative Comparative Evidence: Lipid Impact, Ovulation Suppression, and Endometrial Safety


Comparative Lipid Profile Effects: Cyclabil vs. Estradiol Valerate + Megestrol Acetate

In a 6-month study of 27 postmenopausal women, Cyclabil (2 mg estradiol valerate + 0.25 mg norgestrel) was directly compared to a regimen of 2 mg estradiol valerate plus 7.5 mg megestrol acetate (EV+MA) [1]. Cyclabil treatment resulted in a decrease in serum HDL-cholesterol, whereas HDL-cholesterol did not alter in the EV+MA group. Total cholesterol and LDL-cholesterol decreased in both groups, but the fall in total cholesterol was more pronounced with Cyclabil. This differential effect is attributed to the androgenic properties of the 19-nortestosterone-derived progestogen norgestrel.

Hormone Replacement Therapy Lipid Metabolism Progestogen Comparison

Dose-Dependent Ovulation Suppression: Cyclabil vs. Cyclabil + 2 mg Estradiol

A study of 13 women aged 36-46 years evaluated the ovulatory rate with Cyclabil alone versus Cyclabil supplemented with an additional 2 mg estradiol (E2) [1]. Spontaneous ovulatory rate at baseline (by BBT) was 89%. Cyclabil treatment reduced ovulation to 37% (as measured by serum progesterone). The addition of 2 mg E2 to Cyclabil resulted in a marked reduction of ovulation to just 3%. This demonstrates a clear dose-response relationship for ovulation suppression with this specific formulation.

Contraceptive Efficacy Ovulation Inhibition Hormonal Contraception

Endometrial Safety and Symptom Control: Cyclabil vs. Low-Dose SH D 386 F

A 12-month, double-blind, randomized trial compared Cyclabil (2 mg estradiol valerate + 250 μg levonorgestrel) with a lower-dose formulation, SH D 386 F (1 mg estradiol valerate + 125 μg levonorgestrel), in 120 women [1]. The study assessed endometrial safety, symptom relief, and lipid changes. No significant endometrial hyperplasia was detected in either group after 12 months. However, Cyclabil was associated with a higher frequency of hot flushes and depression, and a 20% drop-out rate primarily due to side effects such as withdrawal bleeding. The lipid profile was more strongly influenced by Cyclabil.

Endometrial Hyperplasia Climacteric Symptoms Hormone Replacement Safety

Cycle Control and Gonadotropin Impact in Normally Menstruating Women

In a study of 14 normally menstruating women, Cyclabil's biphasic regimen (11 days of 2 mg estradiol valerate followed by 10 days of 2 mg estradiol valerate + 0.5 mg D,L-norgestrel) was evaluated for its effect on cycle parameters and gonadotropin levels [1]. The results showed that no impairment of normal cycle function occurred during administration in 13 women, with only one subject experiencing ovulation inhibition. Two pregnancies occurred during the therapy. This indicates that Cyclabil, at this dose, does not reliably suppress ovulation in all users, a key distinction from dedicated combined oral contraceptives.

Menstrual Cycle Regulation Gonadotropin Suppression Hormonal Contraception

Cyclabil (CAS 65394-89-0): Evidence-Supported Procurement and Research Application Scenarios


Postmenopausal Hormone Replacement Therapy with Documented Lipid Profile Management

Cyclabil is indicated for the treatment of climacteric symptoms in postmenopausal women. Its procurement is specifically justified when a defined impact on serum lipids is a clinical consideration. As demonstrated in comparative studies, Cyclabil's norgestrel component leads to a more pronounced reduction in total and LDL cholesterol but also a decrease in HDL-cholesterol, differentiating it from regimens using alternative progestogens like megestrol acetate [1]. This evidence supports its use in clinical settings where monitoring and managing these specific lipid changes is part of the therapeutic plan.

Contraception in Women Over 40 Requiring a Natural Estrogen Formulation

Cyclabil is applicable for contraception in women around 40 years of age seeking a natural estrogen-based option. Quantitative evidence shows that Cyclabil reduces ovulation from a baseline of 89% to 37%, providing a moderate level of contraceptive protection [2]. The formulation's use of estradiol valerate, a natural estrogen, at a relatively low concentration, offers an advantage over synthetic estrogen-containing contraceptives [2]. This scenario is supported by data showing that adding 2 mg estradiol to Cyclabil further reduces ovulation to 3%, allowing for titration of contraceptive effect.

Endometrial Protection During Estrogen Therapy in Perimenopausal Women

Cyclabil is indicated for perimenopausal women requiring estrogen therapy with concomitant endometrial protection. A 12-month double-blind trial confirmed that Cyclabil's sequential addition of norgestrel effectively prevents the development of endometrial hyperplasia, with no cases detected during treatment [3]. This evidence supports its procurement for HRT regimens where endometrial safety is a primary concern, particularly in women with an intact uterus. The study also quantifies the side effect profile, including a 20% discontinuation rate primarily due to bleeding irregularities and symptom control issues, which informs patient selection and counseling.

Research Reference Compound for Comparative HRT and Contraceptive Studies

Cyclabil serves as a well-characterized reference compound for research into the pharmacological effects of biphasic estradiol valerate/norgestrel combinations. Its defined composition (2 mg EV/0.5 mg norgestrel), established pharmacokinetic profile showing rapid absorption and conversion to estrone with plasma E1 levels considerably higher than E2 [4], and documented clinical outcomes in lipid metabolism, ovulation, and endometrial safety provide a robust baseline for comparative studies with novel HRT or contraceptive formulations. Procurement of Cyclabil for research enables direct benchmarking against this historical but data-rich compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclabil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.